molecular formula C14H18N2O3 B112065 benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate CAS No. 167757-45-1

benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate

Cat. No. B112065
Key on ui cas rn: 167757-45-1
M. Wt: 262.3 g/mol
InChI Key: UNJWOPBEKPMSGH-UHFFFAOYSA-N
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Patent
US09199979B2

Procedure details

To a solution of piperidine-4-carboxamide (5 g, 39 mmol) and benzylchloroformate (5.54 mL, 39 mmol) in a mixture of water (30 mL) and acetone (40 mL), NaOH 1N (39 mL, 39 mmol) was added dropwise, while maintaining the pH between 6 and 8. The mixture was stirred at r.t. for 3 h; then acetone was evaporated and the resulting precipitate filtered and dried at 70° C. under reduced pressure, giving 7.75 g of benzyl-4-carbamoylpiperidine-1-carboxylate (76%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.54 mL
Type
reactant
Reaction Step One
Name
Quantity
39 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]([C:7]([NH2:9])=[O:8])[CH2:3][CH2:2]1.[CH2:10]([O:17][C:18](Cl)=[O:19])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[OH-].[Na+]>O.CC(C)=O>[CH2:10]([O:17][C:18]([N:1]1[CH2:6][CH2:5][CH:4]([C:7](=[O:8])[NH2:9])[CH2:3][CH2:2]1)=[O:19])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1CCC(CC1)C(=O)N
Name
Quantity
5.54 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl
Name
Quantity
39 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at r.t. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the pH between 6 and 8
CUSTOM
Type
CUSTOM
Details
then acetone was evaporated
FILTRATION
Type
FILTRATION
Details
the resulting precipitate filtered
CUSTOM
Type
CUSTOM
Details
dried at 70° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(CC1)C(N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.75 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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